molecular formula C14H9F3O3 B2678203 4-Phenoxy-2-(trifluoromethyl)benzoic acid CAS No. 1253188-35-0

4-Phenoxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B2678203
CAS No.: 1253188-35-0
M. Wt: 282.218
InChI Key: VZUVFHIZTUBMQP-UHFFFAOYSA-N
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Description

4-Phenoxy-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C14H9F3O3. It is characterized by the presence of a phenoxy group and a trifluoromethyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-2-(trifluoromethyl)benzoic acid typically involves the reaction of 4-phenoxybenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

4-Phenoxy-2-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes or receptors, thereby modulating their activity. The phenoxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets within target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both phenoxy and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-phenoxy-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)12-8-10(6-7-11(12)13(18)19)20-9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZUVFHIZTUBMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 4-(phenyloxy)-2-(trifluoromethyl)benzoate (for a preparation see Intermediate 34) (0.516 g, 1.74 mmol) in ethanol (17.5 ml), was added a 2 M aqueous sodium hydroxide (1.5 ml). The solution was stirred and left to stand over 3 days. The solvent was removed in vacuo and then water added. The solution was made acidic with dilute aqueous HCl and the resulting white precipitate extracted into chloroform. The phases were separated using a hydrophobic frit. The solvent was removed in vacuo to give the title compound as a white solid (0.508 g); LCMS: (System 4) (M-H)−=281, tRET=2.85 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
17.5 mL
Type
solvent
Reaction Step Four

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